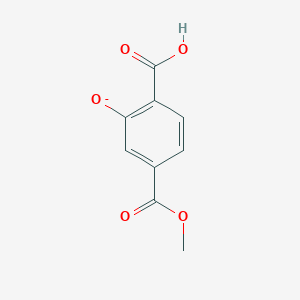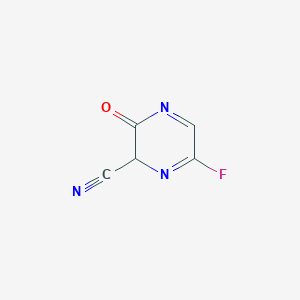
1,4-Benzenedicarboxylic acid, 2-hydroxy-, 4-methyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,4-Benzenedicarboxylic acid, 2-hydroxy-, 4-methyl ester is an organic compound with the molecular formula C10H10O5 It is a derivative of terephthalic acid, where one of the carboxylic acid groups is esterified with a methyl group and the other is hydroxylated
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Benzenedicarboxylic acid, 2-hydroxy-, 4-methyl ester typically involves the esterification of 1,4-benzenedicarboxylic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion. The hydroxylation can be achieved through a subsequent reaction with a suitable hydroxylating agent.
Industrial Production Methods
Industrial production of this compound may involve similar esterification processes but on a larger scale. Continuous flow reactors and optimized reaction conditions are employed to maximize yield and efficiency. The use of advanced purification techniques such as crystallization and distillation ensures the production of high-purity this compound.
化学反応の分析
Types of Reactions
1,4-Benzenedicarboxylic acid, 2-hydroxy-, 4-methyl ester undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carboxylic acid group.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) facilitate substitution reactions.
Major Products Formed
Oxidation: 1,4-Benzenedicarboxylic acid, 2-carboxy-, 4-methyl ester.
Reduction: 1,4-Benzenedicarboxylic acid, 2-hydroxy-, 4-methyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
1,4-Benzenedicarboxylic acid, 2-hydroxy-, 4-methyl ester has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of polymers, resins, and coatings due to its chemical stability and reactivity.
作用機序
The mechanism of action of 1,4-Benzenedicarboxylic acid, 2-hydroxy-, 4-methyl ester involves its interaction with specific molecular targets. The hydroxyl and ester groups allow it to participate in hydrogen bonding and other intermolecular interactions, influencing its reactivity and biological activity. The pathways involved may include enzymatic reactions where the compound acts as a substrate or inhibitor.
類似化合物との比較
Similar Compounds
1,4-Benzenedicarboxylic acid, dimethyl ester: Similar structure but lacks the hydroxyl group.
1,4-Benzenedicarboxylic acid, 2-hydroxy-, dimethyl ester: Similar but with two ester groups instead of one.
Uniqueness
1,4-Benzenedicarboxylic acid, 2-hydroxy-, 4-methyl ester is unique due to the presence of both a hydroxyl and an ester group on the benzene ring. This dual functionality allows it to participate in a wider range of chemical reactions and interactions compared to its analogs.
特性
分子式 |
C9H7O5- |
|---|---|
分子量 |
195.15 g/mol |
IUPAC名 |
2-carboxy-5-methoxycarbonylphenolate |
InChI |
InChI=1S/C9H8O5/c1-14-9(13)5-2-3-6(8(11)12)7(10)4-5/h2-4,10H,1H3,(H,11,12)/p-1 |
InChIキー |
GZKDVWHMQIMEQU-UHFFFAOYSA-M |
正規SMILES |
COC(=O)C1=CC(=C(C=C1)C(=O)O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Cobaltate(2-),bis[2-[[5-(aminosulfonyl)-2-(hydroxy-kO)phenyl]azo-kN1]-3-(oxo-kO)-N-phenylbutanamidato(2-)]-, dihydrogen](/img/structure/B12343163.png)

![2-(2,4-Dihydroxy-6-methylanilino)-8-[(2,4-dihydroxy-6-methylcyclohexyl)amino]-1,9-dimethyl-9a,9b-dihydrodibenzofuran-3,7-dione](/img/structure/B12343181.png)
![2-[(2E)-6-oxo-2-phenylmethoxycarbonylimino-5H-purin-9-yl]acetic acid](/img/structure/B12343187.png)
![4-bromo-6-methyl-3aH-pyrazolo[3,4-c]pyridin-7-one](/img/structure/B12343188.png)


![(2R)-1-(9H-fluoren-9-ylmethoxycarbonyl)-4-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylate](/img/structure/B12343198.png)



![4-[(1S,2S,3S,4R)-4-[7-[[(1R,2S)-2-(3,4-difluorophenyl)cyclopropyl]amino]-5-propylsulfanyltriazolo[4,5-d]pyrimidin-3-yl]-2,3-dihydroxycyclopentyl]oxybutanoate](/img/structure/B12343229.png)
![2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B12343235.png)
